Cas no 2138018-76-3 (1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine)

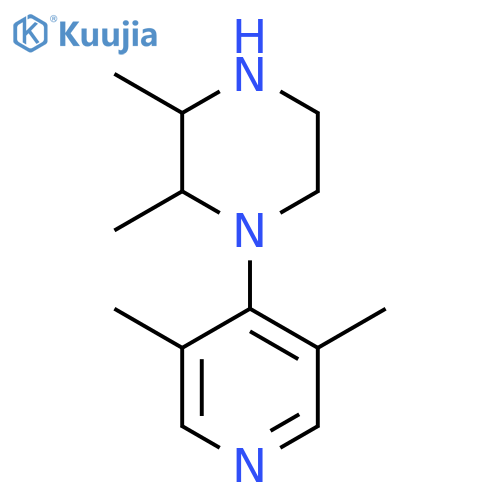

2138018-76-3 structure

商品名:1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine

1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine

- 2138018-76-3

- EN300-781896

- 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine

-

- インチ: 1S/C13H21N3/c1-9-7-14-8-10(2)13(9)16-6-5-15-11(3)12(16)4/h7-8,11-12,15H,5-6H2,1-4H3

- InChIKey: SEGAJXKXEZZCEB-UHFFFAOYSA-N

- ほほえんだ: N1(C2C(=CN=CC=2C)C)CCNC(C)C1C

計算された属性

- せいみつぶんしりょう: 219.173547683g/mol

- どういたいしつりょう: 219.173547683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 28.2Ų

1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-781896-2.5g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 2.5g |

$2071.0 | 2025-02-22 | |

| Enamine | EN300-781896-0.05g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 0.05g |

$888.0 | 2025-02-22 | |

| Enamine | EN300-781896-0.5g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 0.5g |

$1014.0 | 2025-02-22 | |

| Enamine | EN300-781896-5.0g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 5.0g |

$3065.0 | 2025-02-22 | |

| Enamine | EN300-781896-0.1g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 0.1g |

$930.0 | 2025-02-22 | |

| Enamine | EN300-781896-1.0g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 1.0g |

$1057.0 | 2025-02-22 | |

| Enamine | EN300-781896-10.0g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 10.0g |

$4545.0 | 2025-02-22 | |

| Enamine | EN300-781896-0.25g |

1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |

2138018-76-3 | 95.0% | 0.25g |

$972.0 | 2025-02-22 |

1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2138018-76-3 (1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬